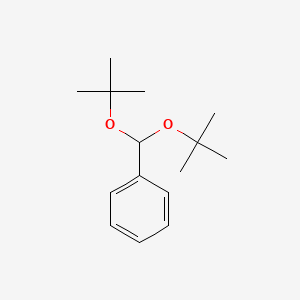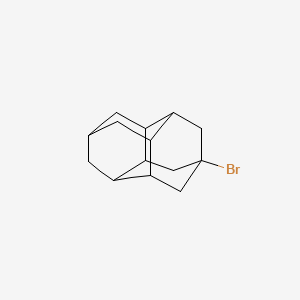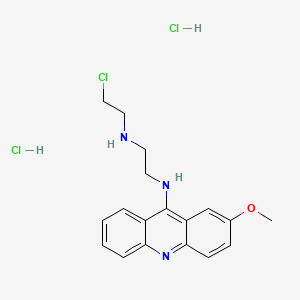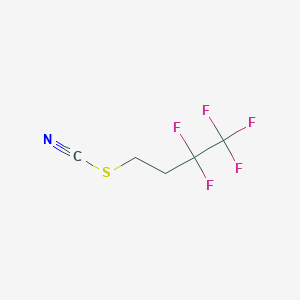
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of dithiadiazinanes, which are characterized by the presence of sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate typically involves the reaction of diethyl azodicarboxylate with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metals to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with sulfur-containing enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,2,3-triazine-4,6-dicarboxylate: Another compound with similar structural features but different reactivity and applications.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Known for its use in organic synthesis and as a hydrogen source in reduction reactions.
Uniqueness
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate is unique due to its dithiadiazinane ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
33695-31-7 |
|---|---|
Molecular Formula |
C8H14N2O4S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H14N2O4S2/c1-3-13-7(11)9-10(8(12)14-4-2)16-6-5-15-9/h3-6H2,1-2H3 |
InChI Key |
CBKPTVAKEUQVCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1N(SCCS1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)


![Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14682967.png)




![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)
